molecular formula C22H18N2O3 B2398561 N-(3-(benzo[d]oxazol-2-yl)phenyl)-2-phenoxypropanamide CAS No. 905235-07-6

N-(3-(benzo[d]oxazol-2-yl)phenyl)-2-phenoxypropanamide

Cat. No.: B2398561
CAS No.: 905235-07-6
M. Wt: 358.397
InChI Key: HCVMUEUUJBNNAQ-UHFFFAOYSA-N
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Description

N-(3-(benzo[d]oxazol-2-yl)phenyl)-2-phenoxypropanamide is a complex organic compound that features a benzo[d]oxazole moiety linked to a phenyl group and a phenoxypropanamide chain

Scientific Research Applications

Chemistry

In chemistry, N-(3-(benzo[d]oxazol-2-yl)phenyl)-2-phenoxypropanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Studies have shown that derivatives of benzo[d]oxazole exhibit various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .

Medicine

In medicinal chemistry, this compound and its derivatives are explored for their potential therapeutic applications. They are studied for their ability to interact with specific biological targets, such as enzymes or receptors, which could lead to the development of new drugs .

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various applications, including the production of high-performance materials.

Future Directions

Given the wide range of pharmacological activities of benzoxazole derivatives, future research could focus on synthesizing new benzoxazole derivatives and screening them for various biological activities. In addition, further studies could be conducted to elucidate the mechanisms of action of these compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(benzo[d]oxazol-2-yl)phenyl)-2-phenoxypropanamide typically involves multi-step organic reactions. One common method starts with the preparation of the benzo[d]oxazole core, which can be synthesized via a cyclization reaction of 2-aminophenol with carboxylic acids or their derivatives under acidic conditions. The resulting benzo[d]oxazole is then coupled with a phenyl group through a Suzuki coupling reaction, using palladium catalysts and appropriate ligands.

The final step involves the formation of the phenoxypropanamide chain. This can be achieved by reacting the intermediate compound with 2-phenoxypropanoic acid or its derivatives under amide bond-forming conditions, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in the presence of a base such as triethylamine.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This often involves the use of continuous flow reactors, which allow for better control over reaction conditions and can enhance the efficiency of the process. Catalysts and reagents are chosen to minimize waste and environmental impact, adhering to principles of green chemistry.

Chemical Reactions Analysis

Types of Reactions

N-(3-(benzo[d]oxazol-2-yl)phenyl)-2-phenoxypropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings, using reagents like halogens or nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst, or lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst, or nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions typically result in halogenated or alkylated derivatives.

Comparison with Similar Compounds

Similar Compounds

    2-(benzo[d]oxazol-2-yl)aniline: A precursor in the synthesis of N-(3-(benzo[d]oxazol-2-yl)phenyl)-2-phenoxypropanamide, known for its biological activity.

    2-phenoxypropanoic acid: Another precursor, used in the formation of the phenoxypropanamide chain.

    Benzo[d]oxazole derivatives: A broad class of compounds with similar structures, exhibiting various biological and chemical properties.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-phenoxypropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O3/c1-15(26-18-10-3-2-4-11-18)21(25)23-17-9-7-8-16(14-17)22-24-19-12-5-6-13-20(19)27-22/h2-15H,1H3,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCVMUEUUJBNNAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=CC(=C1)C2=NC3=CC=CC=C3O2)OC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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